Cas no 2097904-01-1 (2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)

2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic compound featuring a piperidinyl group and a benzylsulfanyl moiety. It exhibits a unique 2,3-dihydropyridazin-3-one scaffold, offering potential for various applications in medicinal chemistry. The compound's structure provides versatile synthetic pathways and diverse pharmacological properties.
2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one structure
2097904-01-1 structure
Product name:2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
CAS No:2097904-01-1
MF:C25H27N3O2S
MW:433.565784692764
CID:6252674
PubChem ID:126852418

2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
    • 2097904-01-1
    • 2-[[1-(2-benzylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
    • 2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
    • AKOS032458552
    • F6496-3414
    • Inchi: 1S/C25H27N3O2S/c29-24-12-11-23(22-9-5-2-6-10-22)26-28(24)17-20-13-15-27(16-14-20)25(30)19-31-18-21-7-3-1-4-8-21/h1-12,20H,13-19H2
    • InChI Key: VPSFSCFTQLJGSC-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)CC(N1CCC(CN2C(C=CC(C3C=CC=CC=3)=N2)=O)CC1)=O

Computed Properties

  • Exact Mass: 433.18239829g/mol
  • Monoisotopic Mass: 433.18239829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.3Ų
  • XLogP3: 3.9

2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6496-3414-25mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
25mg
$109.0 2023-09-08
Life Chemicals
F6496-3414-5mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
5mg
$69.0 2023-09-08
Life Chemicals
F6496-3414-30mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
30mg
$119.0 2023-09-08
Life Chemicals
F6496-3414-5μmol
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6496-3414-20mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
20mg
$99.0 2023-09-08
Life Chemicals
F6496-3414-10μmol
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6496-3414-4mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
4mg
$66.0 2023-09-08
Life Chemicals
F6496-3414-20μmol
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6496-3414-75mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
75mg
$208.0 2023-09-08
Life Chemicals
F6496-3414-1mg
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
2097904-01-1
1mg
$54.0 2023-09-08

2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Professional Introduction to Compound with CAS No. 2097904-01-1 and Product Name: 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Compound with the CAS number 2097904-01-1 and the product name 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates multiple functional groups, including a piperidine ring, a benzylsulfanyl moiety, and a dihydropyridazinone core, which collectively contribute to its unique chemical properties and biological activities.

The piperidine ring is a key structural element in this compound, known for its presence in numerous pharmacologically active agents. Piperidine derivatives are widely recognized for their role in modulating various biological pathways, making them valuable scaffolds for drug discovery. In particular, the 4-substituted piperidine moiety has been extensively studied for its potential in developing treatments for neurological disorders, cardiovascular diseases, and infectious diseases. The incorporation of the benzylsulfanyl group further enhances the compound's pharmacological profile by introducing additional electronic and steric effects that can influence its binding affinity and selectivity.

The dihydropyridazinone core is another critical component of this compound, contributing to its stability and reactivity. Dihydropyridazinones are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the phenyl group at the 6-position of the dihydropyridazinone ring adds another layer of complexity to the compound's structure, potentially influencing its interactions with biological targets. This multifaceted structural design makes 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have shown that the benzylsulfanyl group can form hydrogen bonds with specific amino acid residues in protein targets, enhancing binding affinity. Additionally, the piperidine ring can adopt multiple conformations, allowing for versatile interactions with biological macromolecules. These features make this compound an attractive candidate for developing novel therapeutic agents.

The synthesis of 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 1-(2-benzylsulfanyl)acetylpyrrolidine and 6-substituted dihydropyridazinones. These intermediates are then coupled using various coupling reagents to form the final product. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been shown to improve the efficiency and scalability of the synthesis process.

Pharmacokinetic studies have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of lipophilic groups such as the phenyl ring enhances its solubility in lipids, facilitating cellular uptake. Additionally, metabolic studies indicate that the compound is metabolically stable under physiological conditions, suggesting a longer half-life in vivo. These properties make it an attractive candidate for further development into a therapeutic agent.

Preclinical studies have demonstrated promising results regarding the biological activity of 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one. In vitro assays have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors relevant to neurological disorders. Furthermore, animal models have provided evidence of its efficacy in modulating disease-related pathways without significant side effects. These findings support further investigation into its potential therapeutic applications.

The future development of this compound will likely involve additional preclinical studies to fully elucidate its mechanism of action and optimize its pharmacological profile. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications. As our understanding of complex biological systems continues to grow, compounds like 2-(1-methylpyrrolidin-l-lonyl)-6-p-tolyl-l , 3-dihydro-pyr idazin -o ne will play a crucial role in advancing therapeutic strategies for a wide range of diseases.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd